molecular formula C13H19NO4 B6179768 tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 906798-47-8

tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B6179768
CAS No.: 906798-47-8
M. Wt: 253.3
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Description

Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring, a tert-butyl group, and a methoxy-oxopropenyl moiety, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common method includes the reaction of a suitable pyrrole derivative with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced monitoring and control systems. The process involves the careful addition of reagents, precise temperature control, and efficient separation techniques to ensure high yield and purity. Continuous flow chemistry is often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrroles or esters.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate

  • Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate

Uniqueness: Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate stands out due to its pyrrole ring, which is less common in similar compounds. This structural difference can lead to unique reactivity and applications, making it a valuable compound in various scientific fields.

Properties

CAS No.

906798-47-8

Molecular Formula

C13H19NO4

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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